A Comprehensive Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
The pursuit of novel therapeutics is intrinsically linked to the exploration of chemical space. Central to this endeavor is the use of chiral building blocks that can impart specific three-dimensional geometries to drug candidates, thereby influencing their potency, selectivity, and pharmacokinetic profiles. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride stands out as a particularly valuable scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged structure found in over 37 FDA-approved drugs, prized for its ability to introduce conformational rigidity and improve aqueous solubility.[1][2] The strategic incorporation of a 4-fluorophenyl group via an ether linkage further enhances its utility by improving metabolic stability and modulating lipophilicity.[3]
This guide provides an in-depth technical overview of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, analysis, and application, offering field-proven insights grounded in authoritative references.
Physicochemical and Structural Characterization
The precise chemical identity and physical properties of a building block are foundational to its reliable use in synthesis and research.
Key Properties
All quantitative data for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride are summarized in the table below for efficient reference.
| Property | Value | Reference |
| CAS Number | 1260619-17-7 | [4] |
| Molecular Formula | C₁₀H₁₃ClFNO | [4] |
| Molecular Weight | 217.67 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% (Typical) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [4] |
| LogP | 1.9882 | [4] |
Molecular Structure
The structure of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride combines several key pharmacophoric elements.
Caption: Chemical structure of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
Structural Insights for Drug Design
-
(S)-Stereocenter: The defined stereochemistry at the C3 position is critical. Biological systems are chiral, and fixing the stereochemistry prevents the formation of diastereomeric products in subsequent reactions, which is essential for achieving target selectivity and avoiding potential off-target effects or toxicity associated with an unwanted enantiomer.[6]
-
Pyrrolidine Scaffold: This non-planar, saturated ring serves as a versatile scaffold that increases the three-dimensional character of a molecule, allowing for better exploration of the pharmacophore space within a target's binding pocket.[1] The secondary amine provides a hydrogen bond donor and can be further functionalized.[7]
-
4-Fluorophenyl Group: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its inclusion often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., para-hydroxylation). Its lipophilicity can also improve membrane permeability and binding affinity.[3]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride requires precise control over stereochemistry. While specific proprietary routes may vary, the general logic involves the stereoselective formation of the chiral center.
General Synthetic Approach
A common strategy involves the coupling of a chiral pyrrolidine precursor with 4-fluorophenol. Sophisticated methods are employed to ensure the desired (S)-configuration is exclusively formed. These can include:
-
Starting from a Chiral Pool: Utilizing readily available chiral starting materials, such as (S)-proline derivatives.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. Chiral auxiliaries are temporarily incorporated into the molecule to guide a reaction stereoselectively, after which they are removed.[3]
The following diagram illustrates a generalized workflow for its synthesis.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery and Chemical Biology
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its value lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.
Role as a Versatile Building Block
This compound provides a ready-made, chirally pure fragment that chemists can elaborate upon. The secondary amine of the pyrrolidine ring is a key functional handle, readily participating in reactions such as:
-
Amide bond formation
-
Reductive amination
-
Urea and thiourea formation
-
N-arylation or N-alkylation
This versatility allows for its integration into a wide array of molecular scaffolds targeting diverse biological systems. The logical progression from a building block to a potential drug is outlined below.
Caption: Logical flow from building block to drug candidate.
Potential Therapeutic Targets
While direct applications are proprietary, the structural motifs suggest potential utility in developing inhibitors for various enzyme classes. For instance, a closely related building block, (S)-(+)-3-Fluoropyrrolidine hydrochloride, is used to prepare inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in type 2 diabetes, and agents against parasitic diseases like trypanosomiasis.[8] This strongly suggests that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride could be a valuable component in screening libraries for similar targets.
Quality Control and Analytical Methodologies
For any chiral building block, verifying its chemical and, most importantly, its enantiomeric purity is a non-negotiable step for ensuring experimental reproducibility and the integrity of the final drug candidate.
Critical Quality Attributes
The quality of a batch is typically defined by the parameters in the following table.
| Parameter | Specification | Typical Method | Reference |
| Chemical Purity | ≥97% (often ≥98%) | HPLC, NMR | [6] |
| Chiral Purity (Enantiomeric Excess) | ≥99% ee | Chiral HPLC or GC | [6] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | N/A |
Experimental Protocol: Chiral Purity Determination by GC
The following is a representative, self-validating protocol for determining the enantiomeric excess (ee) of the compound. A derivatization step is often necessary for secondary amines to improve their volatility and chromatographic performance on chiral columns.[6]
Objective: To separate and quantify the (S) and (R) enantiomers to confirm enantiomeric excess (ee) is ≥99%.
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous dichloromethane.
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA). Causality: TFAA reacts with the secondary amine to form a volatile trifluoroacetamide derivative, which is amenable to GC analysis and can be resolved on a chiral column.
-
Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.
-
Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate).
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Chiral Column: A suitable chiral stationary phase, such as a cyclodextrin-based column (e.g., Chiraldex G-TA). Causality: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of the derivatized analyte, leading to different retention times.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 220°C at 5°C/min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Detection: Scan mode (e.g., m/z 50-400) to confirm the mass of the derivatized product, followed by Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100 .
-
The result should be ≥99% for the batch to pass quality control.
-
Caption: Workflow for chiral purity determination by GC-MS.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is classified with specific hazards that require careful management.
GHS Hazard Information
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [4][9][10] |
| H315 | Causes skin irritation | [4][9][10] |
| H319 | Causes serious eye irritation | [4][9][10] |
| H335 | May cause respiratory irritation | [4][9][10] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or powder.[9]
-
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.[11]
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, combined with the beneficial properties of the fluorophenyl and pyrrolidine motifs, provides medicinal chemists with a reliable and high-value building block for constructing novel molecular architectures. A thorough understanding of its properties, analytical validation, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in the quest for new and improved therapeutics.
References
-
Alchem Pharmtech. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]
-
Sdfine. Chemwatch GHS SDS 1922. [Link]
-
ECHA. (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride chemical label. [Link]
-
PubChem. 3-(4-Fluorophenyl)pyrrolidine hydrochloride. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249221. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Buy (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. 23123-11-7 CAS MSDS (3-(4-FLUOROPHENOXY)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemical-label.com [chemical-label.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
